

Mecarbinate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Mecarbinate

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An In-depth Technical Guide to Mecarbinate

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Mecarbinate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Mecarbinate, also known as Dimecarbin, is a chemical compound identified by the CAS Number 15574-49-9.[1][2][3] It serves as a crucial intermediate in the synthesis of the antiviral drug Arbidol (Umifenovir).[4][5][6]

IUPAC Name: ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate.[2]

Chemical Structure: The molecular structure of **Mecarbinate** is characterized by a substituted indole ring system.





Image Source: PubChem CID 616236

Physicochemical Properties

A summary of the key physicochemical properties of **Mecarbinate** is presented in the table below.

Property	Value	Source
Molecular Formula	C13H15NO3	[1][2][7]
Molecular Weight	233.26 g/mol	[1][2][7]
Appearance	Off-white to orange to green powder/crystal	[3][8]
Melting Point	210.0 to 214.0 °C	[3]
Boiling Point (Predicted)	399.8 ± 37.0 °C	[3][8]
Density (Predicted)	1.20 ± 0.1 g/cm ³	[3][8]
Solubility in DMSO	≥ 7.1 mg/mL; 47 mg/mL (201.49 mM)	[3][6]
pKa (Predicted)	9.26 ± 0.40	[3]
LogP (XLogP3)	2.3	[2][8]



Synthesis of Mecarbinate

The synthesis of **Mecarbinate** typically involves the reaction of p-benzoquinone with an enamine derivative. Several protocols have been reported, and the following section details a common experimental procedure.

3.1. General Synthetic Protocol

A widely cited method for the synthesis of **Mecarbinate** is the Nenitzescu indole synthesis. This involves the reaction of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.

Experimental Protocol:

- Reaction Setup: To a 250 ml round-bottom flask, add p-benzoquinone (11.89 g, 0.11 mol) and 120 ml of acetone. Stir the mixture to dissolve the p-benzoquinone.[1][3]
- Addition of Reagent: Slowly add a solution of ethyl 3-(methylamino)-2-butenoate (0.11 mol) dropwise to the reaction mixture.
- Reaction Conditions: Maintain the reaction temperature at 30°C and continue stirring for 2 hours.[1][3]
- Work-up and Isolation: After the reaction is complete, remove the solvent by distillation.
- Purification: The crude product can be purified by recrystallization from acetone to yield the final product.[1][3]

An alternative protocol utilizes 1,2-dichloroethane as the solvent and involves heating the reaction mixture.

- Reaction Setup: Dissolve p-benzoquinone (9.1 g, 83.81 mmol) in 1,2-dichloroethane in a suitable reaction vessel and heat to 50°C.[1]
- Addition of Reagent: Slowly add a solution of ethyl 3-(methylamino)-2-butenoate (10.0 g, 69.84 mmol) in 1,2-dichloroethane dropwise.
- Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for 12 hours.[1]

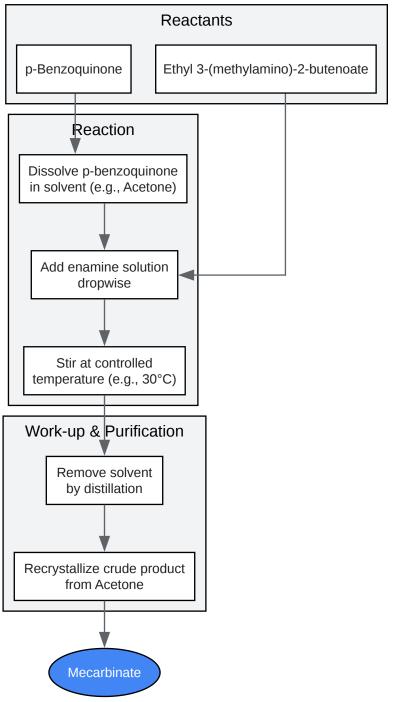


Isolation: Cool the reaction mixture, which should result in the precipitation of the product.
 The solid is collected by filtration.

3.2. Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the **Mecarbinate** synthesis process.

Mecarbinate Synthesis Workflow





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Caption: A flowchart illustrating the key steps in the synthesis of **Mecarbinate**.

Analytical Methods

The purity and identity of **Mecarbinate** can be assessed using standard analytical techniques.

- 4.1. High-Performance Liquid Chromatography (HPLC)
- Column: C18 reverse-phase column (150 mm x 4.6 mm).
- Mobile Phase: A mixture of 0.02% potassium dihydrogen phosphate aqueous solution (pH
 3.0) and acetonitrile in a 35:65 (v/v) ratio.[5]
- Detection Wavelength: 217 nm.[5]
- Flow Rate: 1.0 mL/min.[5]
- 4.2. Thin-Layer Chromatography (TLC)
- Stationary Phase: Silica gel GF254 plates.
- Mobile Phase: Dichloromethane-methanol (20:1).[5]

This TLC method is suitable for monitoring the progress of the synthesis reaction.[5]

Biological Activity and Applications

Mecarbinate is primarily recognized as a key intermediate in the synthesis of Arbidol hydrochloride, an antiviral drug effective against influenza A and B viruses.[5] While **Mecarbinate** itself is not typically used as a therapeutic agent, its role in the production of this important antiviral underscores its significance in medicinal chemistry and drug manufacturing.

Safety Information

According to GHS hazard classifications, **Mecarbinate** may be harmful if swallowed and can cause skin and eye irritation.[2][8] It may also cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.



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